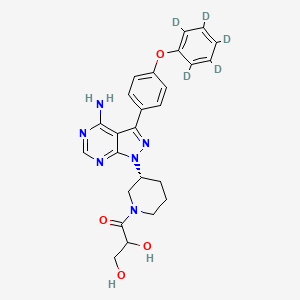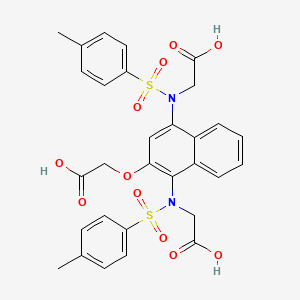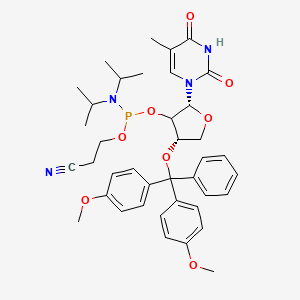
Amiodarone-d5 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amiodarone-d5 (hydrochloride) is a deuterated form of amiodarone hydrochloride, a class III antiarrhythmic agent. It is primarily used in the treatment of various types of cardiac arrhythmias, including ventricular and supraventricular arrhythmias. The deuterated version, Amiodarone-d5, is often used in scientific research to study the pharmacokinetics and metabolism of amiodarone due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Amiodarone-d5 (hydrochloride) involves the incorporation of deuterium atoms into the amiodarone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Amiodarone-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions: Amiodarone-d5 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties.
科学研究应用
Amiodarone-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of amiodarone.
Biology: Employed in metabolic studies to understand the biotransformation of amiodarone in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of amiodarone.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the therapeutic efficacy of amiodarone.
作用机制
Amiodarone-d5 (hydrochloride) exerts its effects through multiple mechanisms:
Potassium Channel Blockade: Prolongs the cardiac action potential duration by inhibiting potassium efflux.
Sodium Channel Blockade: Depresses sodium influx, reducing the excitability of cardiac cells.
Calcium Channel Blockade: Depresses calcium influx, affecting the contractility of cardiac muscle.
Adrenergic Receptor Antagonism: Partially antagonizes alpha and beta receptors, reducing adrenergic stimulation.
These mechanisms collectively contribute to the antiarrhythmic properties of Amiodarone-d5 (hydrochloride), making it effective in managing various cardiac arrhythmias.
相似化合物的比较
Dronedarone: An analogue of amiodarone designed to cause fewer adverse effects but is less effective.
Sotalol: Another class III antiarrhythmic agent with similar potassium channel blocking properties.
Ibutilide: A class III antiarrhythmic used for the acute conversion of atrial fibrillation and atrial flutter.
Uniqueness: Amiodarone-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. Its broad spectrum of action, affecting multiple ion channels and receptors, distinguishes it from other antiarrhythmic agents.
属性
分子式 |
C25H30ClI2NO3 |
|---|---|
分子量 |
686.8 g/mol |
IUPAC 名称 |
(2-butyl-1-benzofuran-3-yl)-[4-[2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]-3,5-diiodophenyl]methanone;hydrochloride |
InChI |
InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i2D3,5D2; |
InChI 键 |
ITPDYQOUSLNIHG-LZEVYCDZSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I.Cl |
规范 SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)








